molecular formula C17H18FNO2 B5452088 2-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide

2-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide

Cat. No.: B5452088
M. Wt: 287.33 g/mol
InChI Key: GHGWIIIMUASASU-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide is an organic compound that features a fluorinated phenyl group and a methoxy-substituted phenyl group connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide typically involves the following steps:

    Formation of the Intermediate Amine: The starting materials, 4-fluoroaniline and 3-methoxybenzaldehyde, undergo a reductive amination reaction to form the intermediate amine.

    Acetylation: The intermediate amine is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidative demethylation to form a phenol derivative.

    Reduction: The carbonyl group in the acetamide can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of 2-(4-hydroxyphenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide.

    Reduction: Formation of 2-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]ethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group and methoxy-substituted phenyl group contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide
  • 2-(4-bromophenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide
  • 2-(4-methylphenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide

Uniqueness

2-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and binding interactions. The methoxy group further enhances its solubility and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2/c1-12(14-4-3-5-16(11-14)21-2)19-17(20)10-13-6-8-15(18)9-7-13/h3-9,11-12H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGWIIIMUASASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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